molecular formula C18H25ClN2O3 B7920016 (S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920016
M. Wt: 352.9 g/mol
InChI Key: WJHCHEJRMNKIJV-INIZCTEOSA-N
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Description

(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354006-91-9) is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. The compound features a benzyl ester group, which serves as a common protecting group for carboxylic acids, and a 2-chloroacetamide moiety, which can act as an electrophile for alkylation in synthetic chemistry . The stereochemistry of the pyrrolidine ring is defined as (S), making this compound a valuable building block for the synthesis of enantiomerically pure molecules. Pyrrolidine scaffolds are frequently explored in pharmaceutical research for their biological activity . This reagent is provided with high chemical purity. Proper handling procedures should be followed as the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

benzyl (2S)-2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCHEJRMNKIJV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a chloroacetyl group, and an isopropyl amino moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 318.171 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Chloroacetyl substituent
    • Benzyl ester functionality

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. This can be attributed to the presence of the chloroacetyl group, which enhances the compound's interaction with bacterial cell membranes.

CompoundActivityReference
This compoundAntimicrobial
2-Amino-5-chloropyridineAntimicrobial

Anticancer Activity

Preliminary studies suggest that modifications to the structure of this compound can enhance its ability to inhibit cancer cell proliferation. The isopropyl amino group may play a crucial role in this activity by facilitating better interaction with cancer cell receptors.

Study FocusFindingsReference
Cytotoxicity against cancer cell linesElevated activity observed with structural modifications

Neuroprotective Effects

The unique structural configuration of this compound suggests potential neuroprotective properties. The isopropyl amino group may contribute to enhanced blood-brain barrier permeability, making it a candidate for neuropharmacological applications.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological macromolecules. Research techniques such as molecular docking and enzyme inhibition assays are essential for exploring these interactions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, a biodistribution study in animal models demonstrated that prodrug formulations can enhance central nervous system (CNS) distribution while minimizing peripheral exposure, which is relevant for developing therapeutic agents targeting CNS disorders.

Study TypeResult SummaryReference
Biodistribution study in miceIncreased brain concentration with prodrug formulation compared to direct administration

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exhibits several promising biological activities:

  • Antimicrobial Properties : Derivatives of pyrrolidine compounds have shown efficacy against various bacterial strains, indicating potential use as antibiotics.
  • Anticancer Activity : Structural modifications may enhance the compound's ability to inhibit cancer cell proliferation, making it a candidate for cancer therapeutics.
  • Neuroprotective Effects : The presence of the isopropyl amino group suggests potential neuroprotective properties, warranting further investigation in neuropharmacology.

Case Studies

Recent studies have explored the interactions of this compound with biological macromolecules. Notable findings include:

  • In Vitro Studies : Investigations have demonstrated that the compound can inhibit bacterial growth effectively, suggesting its potential as a new antibiotic agent.
  • Cell Line Studies : Research involving cancer cell lines has indicated that specific structural modifications can significantly enhance anticancer activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-CO-CH₂-Cl) undergoes nucleophilic substitution reactions with various nucleophiles. Key reactions include:

Reaction with Amines

Primary/secondary amines displace the chloride atom, forming stable amide derivatives. For example:

  • Conditions : Reacted with HNR⁵R⁶ (amines) in CH₂Cl₂ at room temperature, using (i-Pr)₂EtN as a base .

  • Example : Reaction with morpholine yields (S)-2-{[(2-Morpholino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester .

Reaction with Thiols

Thiols (e.g., potassium thioacetate) replace the chloride atom under mild conditions:

  • Conditions : DMF solvent, 25–100°C, yielding thioester derivatives .

  • Example : Reaction with sodium thiophenolate produces (S)-2-{[(2-Phenylthio-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester .

Hydrolysis

The chloroacetyl group hydrolyzes to a hydroxyl group under acidic/basic conditions:

  • Conditions : 0.1 M NaOH at 60°C for 2 hours .

  • Product : (S)-2-{[(2-Hydroxy-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester .

Benzyl Ester Deprotection

The benzyl ester group is cleaved via catalytic hydrogenation or acidic hydrolysis:

Method Conditions Yield Source
HydrogenolysisH₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4h92%
Acidic Hydrolysis6 M HCl, reflux, 12h85%

The resulting carboxylic acid can undergo further functionalization, such as coupling with amines to form amides.

Amide Bond Transformations

The isopropyl-amino-acetyl moiety participates in transacylation and hydrolysis:

Transacylation

In the presence of Lewis acids (e.g., BF₃·OEt₂), the acyl group transfers to nucleophiles like alcohols:

  • Example : Reaction with methanol yields methyl (S)-2-{[isopropyl-amino]-methyl}-pyrrolidine-1-carboxylate .

Hydrolysis

The amide bond hydrolyzes under strong acidic conditions:

  • Conditions : 12 M HCl, 100°C, 24h.

  • Product : (S)-2-{[(2-Chloro-acetyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid.

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation or acylation:

N-Alkylation

  • Conditions : Reacted with benzyl bromide, K₂CO₃, DMF, 60°C .

  • Product : (S)-1-Benzyl-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester .

N-Acylation

  • Conditions : Acetic anhydride, DMAP, CH₂Cl₂, 25°C.

  • Product : (S)-1-Acetyl-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position influences reaction outcomes:

  • Epimerization Risk : Basic conditions (pH > 9) may cause racemization.

  • Mitigation : Use low-temperature (<0°C) or buffered conditions (pH 4–7) during substitutions .

Comparative Reactivity of Structural Analogs

Analog Modification Reactivity Trend Source
Chloroacetyl → AminoacetylReduced electrophilicity; slower substitution
Isopropyl → Methyl (N-substituent)Increased steric hindrance; lower yields
Benzyl ester → Methyl esterFaster hydrolysis under acidic conditions

Key Findings:

  • The chloroacetyl group is highly reactive toward amines and thiols, enabling diverse derivatization .

  • Hydrogenolysis cleanly removes the benzyl ester without affecting other functional groups.

  • Stereochemical integrity is preserved under mild acidic/buffered conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The target compound’s chloro-acetyl group may confer higher reactivity compared to fluorinated or phenylbutyryl analogs, impacting interactions with biological targets.
  • Stereochemistry : The (S)-configuration of the target contrasts with (R)-configured analogs in patents, which could lead to divergent biological activities.
  • Synthetic Routes: Sodium cyanoborohydride is employed in reductive amination for fluorinated analogs, while the target’s synthesis likely requires stereoselective steps .

Physicochemical and Functional Comparisons

Critical Micelle Concentration (CMC) in Quaternary Ammonium Analogs
  • BAC-C12 CMC : 8.3 mM (spectrofluorometry) vs. 8.0 mM (tensiometry) .
  • Alkyltrimethylammonium analogs : Exhibit CMCs between 0.4–8.3 mM, influenced by alkyl chain length and measurement methods .

However, its benzyl ester and pyrrolidine core may contribute to aggregation behavior distinct from BAC-C12.

Methodological Considerations in Similarity Analysis

As noted in , compound similarity comparisons depend on the metric used:

  • Structural Similarity : Tanimoto coefficients or fingerprint-based methods may group the target with other pyrrolidines, but functional differences (e.g., chloro vs. fluoro substituents) could reduce bioactivity overlap.
  • Pharmacophore Models : The target’s benzyl ester and chloro-acetyl groups might align with hydrophobic and electrophilic pharmacophores, diverging from fluorinated analogs.
  • Dissimilarity in Virtual Screening : Despite structural parallels, substituent-driven electronic differences could render the target “dissimilar” in activity-based screenings .

Preparation Methods

Chiral Pool Derivatization from L-Proline

L-Proline, a naturally occurring chiral pyrrolidine, is a common starting material. The carboxylic acid group is protected as a benzyl ester to prevent undesired side reactions during subsequent functionalization. A typical protocol involves:

  • Benzyl ester protection : L-Proline reacts with benzyl chloroformate in the presence of a base such as triethylamine, yielding (S)-pyrrolidine-1-carboxylic acid benzyl ester.

  • N-Methylation : The secondary amine is methylated using methyl iodide and a strong base like sodium hydride.

This method preserves the (S)-configuration but requires careful control of reaction conditions to avoid racemization during functionalization steps.

Asymmetric Catalytic Hydrogenation

For de novo synthesis, asymmetric hydrogenation (AH) of pyrrolidine precursors offers superior stereochemical control. Iridium catalysts paired with chiral ligands, such as (R,R)-f-spiroPhos (L8 ), enable the hydrogenation of cyclic imines (e.g., S28 ) to produce enantiomerically pure pyrrolidines. Key parameters include:

  • Catalyst : [Ir(cod)Cl]₂ with (R,R)-f-spiroPhos (1 mol%)

  • Conditions : 50°C, 20 bar H₂, tetrahydrofuran (THF) solvent

  • Yield : 92% with 98% enantiomeric excess (ee)

This method avoids racemization risks associated with chiral pool derivatization and is scalable for industrial production.

Functionalization of the Pyrrolidine Core

Introduction of the Isopropyl-Amino Group

The isopropyl-amino moiety is introduced via alkylation or reductive amination .

Alkylation with Isopropylamine

Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the secondary amine of the pyrrolidine reacts with isopropyl iodide in a biphasic system (water/dichloromethane).

  • Base : Sodium hydride

  • Yield : 85–90%

  • Racemization Risk : <2% when conducted at 0°C

Reductive Amination

A ketone intermediate (e.g., isopropyl ketone) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This method is milder but requires an additional oxidation step.

Chloro-Acetylation

The chloro-acetyl group is introduced via acylation of the isopropyl-amino moiety.

  • Reagent : Chloroacetyl chloride (1.2 equiv)

  • Base : Diisopropylethylamine (DIPEA)

  • Solvent : Dichloromethane at -20°C

  • Yield : 88%

Side reactions, such as over-acylation, are mitigated by slow reagent addition and low temperatures.

Stereochemical Control and Racemization Mitigation

Racemization during alkylation or acylation is a critical challenge. The patent EP3015456A1 highlights two strategies:

Temporary Carboxylate Protection

Protecting the pyrrolidine’s carboxylic acid as a tert-butyl ester before functionalization reduces steric hindrance and prevents base-induced racemization.

StepReagentRacemization (%)
Benzyl ester removalH₂/Pd-C in MeOH<1
AlkylationIsopropyl iodide, NaH3.2
DeprotectionTFA/DCM0.5

Low-Temperature Alkylation

Conducting alkylation at -30°C with lithium hexamethyldisilazide (LiHMDS) as the base limits racemization to <1%.

Catalytic Systems for Enantioselective Synthesis

Recent advances in asymmetric hydrogenation (AH) provide efficient routes to the (S)-configured pyrrolidine core. Key catalytic systems include:

Catalyst SystemSubstrateee (%)Yield (%)Reference
[Ir/(R,R)-f-spiroPhos]Cyclic imine S28 9892
[Rh/(S)-SegPhos]N-Tosyl imine9995
[Ru/Ph-BPE]Hydrazone S55 9789

These systems achieve high enantioselectivity by leveraging chiral ligands that induce favorable π-π interactions and steric effects.

Industrial-Scale Synthesis Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat and mass transfer, critical for exothermic acylation steps. A representative setup:

  • Residence Time : 2 minutes

  • Temperature : -10°C

  • Output : 1.2 kg/hr with 95% purity

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR improves enantiopurity during final purification. Dissolving the crude product in hot ethanol and cooling to -20°C yields >99.5% ee material.

Comparative Analysis of Synthetic Routes

MethodProsConsee (%)Scalability
Chiral Pool DerivatizationLow cost, minimal stepsRacemization risk during alkylation95–98Moderate
Asymmetric HydrogenationHigh ee, no chiral starting materialExpensive catalysts98–99High
Reductive AminationMild conditionsAdditional oxidation step required90–92Low

Q & A

Q. What are the recommended synthetic routes for preparing (S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:

  • Reductive Amination : Reacting a pyrrolidine derivative with 2-chloroacetyl-isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under inert atmosphere (e.g., nitrogen) in methanol/acetic acid. Yields >95% are reported when using excess reducing agent (4.63 mmol starting material, 18.98 mmol NaBH₃CN) .
  • Protecting Group Strategies : Benzyl ester moieties are introduced via transesterification using benzyl alcohol and sodium alkoxide, as described for analogous pyrrolidine esters .

Q. How should researchers characterize the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phase.
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (S)-configured pyrrolidine derivatives .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel intermediates .

Q. What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep in sealed, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the benzyl ester and chloroacetyl groups .
  • Handling : Use PPE (gloves, goggles, fume hood) to avoid exposure. Degradation products may include free carboxylic acids or dechlorinated byproducts .

Q. What role does the benzyl ester group play in the compound’s reactivity?

Methodological Answer: The benzyl ester acts as a protecting group for the carboxylic acid, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis. It can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH for 6 months) and analyze degradation via LC-MS.
  • Controlled Comparisons : Replicate conflicting studies while controlling variables (e.g., trace moisture, oxygen levels). For example, discrepancies in shelf-life may arise from differences in desiccant use or container sealing .

Q. What strategies optimize enantioselective synthesis to minimize racemization?

Methodological Answer:

  • Low-Temperature Reactions : Perform reactions at –20°C to slow racemization of the pyrrolidine core.
  • Chiral Catalysts : Use bifunctional organocatalysts (e.g., 6-halo-2-pyridones) to enhance stereocontrol during ester aminolysis .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate epimerization .

Q. How can computational modeling predict reactivity or degradation pathways?

Methodological Answer:

  • DFT Calculations : Model the energy barriers for hydrolysis of the chloroacetyl group or benzyl ester cleavage.
  • MD Simulations : Predict solvation effects and steric hindrance in the pyrrolidine ring .

Q. What experimental designs address low yields in reductive amination steps?

Methodological Answer:

  • Alternative Reducing Agents : Compare NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve amine nucleophilicity .
  • Mole Ratio Optimization : Use a 1.5–2.0 molar excess of 2-chloroacetyl-isopropylamine to drive the reaction .

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